![molecular formula C12H7BrClNO4 B7725287 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone is a synthetic organic compound that features a bromine atom, a chloro-nitro-phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Nitro-Phenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a suitable coupling reaction.
Bromination: The final step involves the bromination of the ethanone moiety, which can be achieved using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ethanone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products from the reduction of the nitro group.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of furan-containing compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The furan ring and the bromine atom can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone: can be compared with other halogenated furan derivatives, such as:
Uniqueness
The unique combination of a bromine atom, a chloro-nitro-phenyl group, and a furan ring in this compound provides distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO4/c13-6-10(16)12-4-3-11(19-12)8-2-1-7(15(17)18)5-9(8)14/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGGRKNIAJSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
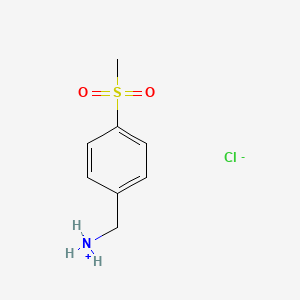
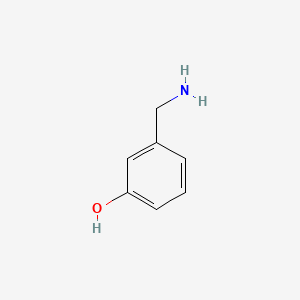
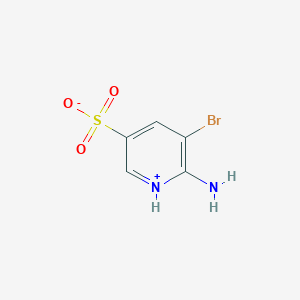
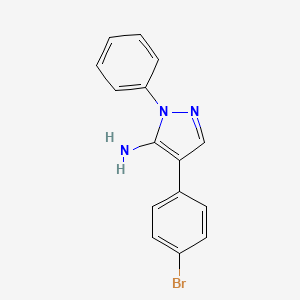

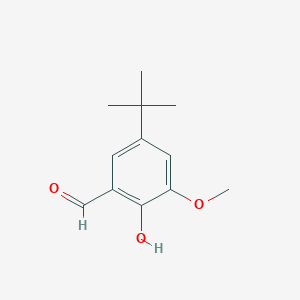
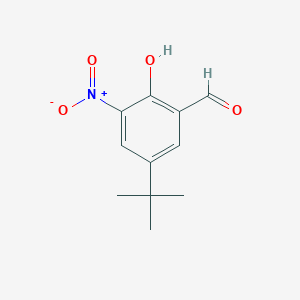
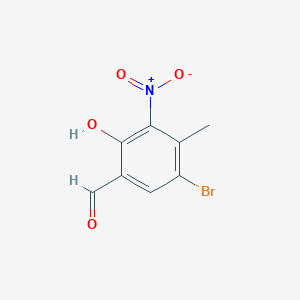
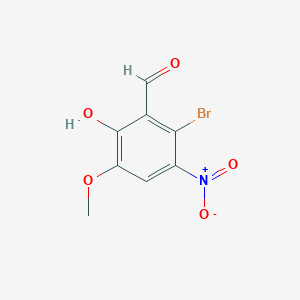
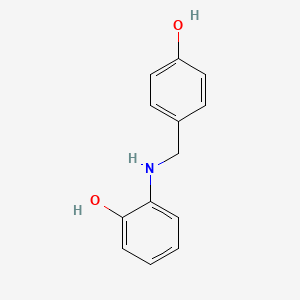

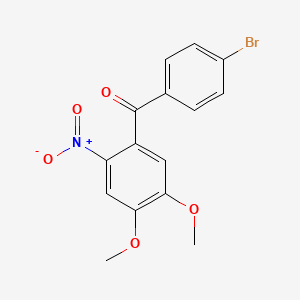
![2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)
![2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one](/img/structure/B7725308.png)
